4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid
Description
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid is a benzimidazole-derived carboxylic acid characterized by a chloro substituent at the 5-position of the benzimidazole core and a four-carbon aliphatic chain terminating in a carboxylic acid group. Its hydrochloride salt form (CAS 1176419-71-8) is commonly utilized to enhance aqueous solubility for experimental applications .
Properties
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTVQEUMOTYCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent reaction with butyric acid . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. Common reagents include formic acid, chlorinating agents, and butyric acid, with reaction conditions such as elevated temperatures and controlled pH levels to facilitate the synthesis .
Chemical Reactions Analysis
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with various molecular targets and pathways. The benzimidazole ring system is known to bind to specific proteins and enzymes, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
(i) Core Heterocycle and Substituents
- Chloro vs. Alkyl Substituents : The 5-chloro group in the target compound enhances electrophilicity and may improve target binding (e.g., in enzyme pockets) compared to the 1-ethyl group in 3-(1-Ethyl-1H-benzoimidazol-2-yl)-propionic acid, which introduces steric bulk and may alter metabolic pathways .
- Benzimidazole vs.
(ii) Aliphatic Chain Length
- The butyric acid chain (4 carbons) in the target compound provides greater conformational flexibility compared to propionic acid (3 carbons) derivatives. This may influence membrane permeability or interactions with hydrophobic protein domains.
(iii) Acid Derivatives
- Hydrazide vs.
Biological Activity
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid is a benzoimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H11ClN2O2 |
| Molecular Weight | 252.7 g/mol |
| CAS Number | 883546-44-9 |
The presence of a chlorine atom at the 5-position of the benzoimidazole ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug design.
The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that the compound may exert its effects through:
- Binding to Enzymes : It may inhibit or modulate the activity of enzymes involved in key biological processes.
- Interacting with Receptors : Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Modulating Gene Expression : Affecting the expression of genes involved in various physiological and pathological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including leukemia and lymphoma cells. The GI50 values (the concentration required to inhibit cell growth by 50%) ranged from 0.4 µM to over 100 µM, indicating potent antiproliferative activity .
- Mechanistic Insights : The compound was shown to disrupt mitochondrial membrane potential and induce apoptosis in treated cells. Specifically, it caused significant cell cycle redistribution, increasing aggregation in the subG0/G1 phase, which is indicative of apoptotic cell death .
- Case Study : In a study involving HuT78 (T-cell lymphoma) and THP-1 (acute monocytic leukemia) cells, treatment with this compound resulted in a notable increase in cell death compared to untreated controls. The selectivity index for these cells was significantly higher than for normal cell lines, suggesting a favorable therapeutic profile .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects:
- Broad-Spectrum Activity : Preliminary investigations have indicated that it may possess antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
